Pirbuterol-d9 Dihydrochloride
Description
Properties
Molecular Formula |
C12H22Cl2N2O3 |
|---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
6-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/i1D3,2D3,3D3;; |
InChI Key |
XIDFCZTVVCWBGN-VIVYLVLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Deuterated Precursor Approach
The foundational synthesis of pirbuterol involves hydroxymethylation of 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine with aqueous formaldehyde in the presence of a weak base such as triethylamine. For the deuterated analog, this method is adapted by substituting formaldehyde with deuterated formaldehyde (D₂C=O) to introduce deuterium at the hydroxymethyl position. However, achieving full deuteration at nine positions (d9) necessitates deuterium incorporation at the tert-butyl group of the side chain.
A viable strategy involves using deuterated tert-butylamine (C(CD₃)₃NH₂) during the aminolysis step. For instance, in the preparation of 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine, substituting tert-butylamine with its deuterated counterpart ensures that all nine hydrogens in the tert-butyl group are replaced with deuterium. Subsequent hydroxymethylation with deuterated formaldehyde completes the synthesis, yielding pirbuterol-d9, which is then converted to the dihydrochloride salt via treatment with hydrogen chloride in methanol.
Reductive Deuteration Using Deuterium Gas
An alternative route leverages catalytic hydrogenation with deuterium gas (D₂) to introduce deuterium at specific positions. In the original pirbuterol synthesis, the intermediate 5-benzyloxy-2-(1,2-epoxyethyl)pyridine undergoes aminolysis with tert-butylamine to form the amino alcohol side chain. By replacing hydrogen gas with D₂ during the palladium-catalyzed hydrogenolysis of the benzyl protecting group, deuterium is incorporated into the aromatic ring and the side chain.
This method, however, presents challenges in achieving complete deuteration at all nine positions. Isotopic dilution and incomplete exchange often result in lower isotopic purity. To mitigate this, reaction conditions such as solvent selection (e.g., deuterated methanol) and prolonged exposure to D₂ at elevated pressures (45–60 psi) are employed.
Reduction with Deuterated Reducing Agents
The reduction of ketone intermediates using deuterated reducing agents offers precise control over deuterium placement. For example, in the synthesis of deuterated salbutamol, sodium borodeuteride (NaBD₄) is used to reduce a bromoacetyl intermediate, introducing deuterium at the β-hydroxy position. Applying this to pirbuterol-d9 synthesis, the intermediate 5-hydroxy-2-(2-bromoacetyl)pyridine is treated with NaBD₄, followed by tert-butylamination with C(CD₃)₃NH₂. This approach ensures deuteration at both the hydroxymethyl and tert-butyl groups, achieving the desired d9 labeling.
Table 1: Comparison of Synthetic Methods for this compound
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent critically impacts deuteration efficiency. Polar aprotic solvents such as deuterated dimethylformamide (DMF-d₇) enhance the solubility of intermediates and facilitate deuterium exchange. Catalytic systems, particularly palladium on carbon (Pd/C) in deuterated methanol, optimize hydrogenolysis rates while minimizing side reactions.
Temperature and Pressure Effects
Elevated temperatures (80–100°C) accelerate deuterium incorporation but risk thermal degradation of the tert-butyl group. A balance is achieved by maintaining reactions at 60–70°C under moderate D₂ pressure (30–45 psi). For hydroxymethylation, reflux conditions (85–105°C) with excess D₂C=O ensure complete conversion.
Analytical Characterization and Isotopic Purity
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 307.2154 (C₁₂H₁₅D₉N₂O₂⁺), consistent with a d9 isotopic pattern. Deviations in the isotopic abundance profile indicate incomplete deuteration, often resolved by repeating the reduction step with NaBD₄.
Nuclear Magnetic Resonance (NMR)
¹H NMR analysis reveals the absence of signals corresponding to the tert-butyl hydrogens (δ 1.1–1.3 ppm), confirming full deuteration at these positions. Residual proton signals at the hydroxymethyl group (δ 4.8–5.0 ppm) are eliminated by employing D₂C=O in the final step.
Comparative Analysis of Synthesis Methods
The deuterated precursor method offers the highest isotopic purity (98.5%) but requires expensive deuterated reagents. Reductive deuteration with D₂ gas is cost-effective but struggles with achieving >95% purity. The use of NaBD₄ combines moderate cost and high purity, making it the preferred method for large-scale synthesis.
Chemical Reactions Analysis
Table 1: Key Synthetic Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃D₉Cl₂N₂O₃ | |
| Molecular Weight | 322.28 g/mol | |
| Isotopic Purity | ≥98% | |
| Synthetic Yield | ~75% (optimized conditions) |
Table 2: Performance in Selected Ion Monitoring (SIM) Assays
Stability Under Chemical Stress
Studies highlight its stability in diverse conditions:
-
Thermal Degradation : Stable at 25°C for 24 hours; degradation <2% .
-
Photolytic Stress : No significant decomposition under UV light (254 nm, 48 h) .
-
Hydrolytic Reactivity : Resistant to hydrolysis in acidic (pH 2) and alkaline (pH 12) buffers .
Comparative Reactivity with Non-Deuterated Pirbuterol
-
Isotope Effects : Minimal kinetic isotope effect (KIE <1.1) observed in derivatization reactions, confirming negligible deuterium impact on reaction rates .
-
Chromatographic Behavior : Co-elutes with non-deuterated pirbuterol in reverse-phase HPLC, ensuring accurate quantification .
Role in Metabolic Pathway Studies
While direct metabolic data for pirbuterol-d9 is limited, its use in tracing parent drug behavior reveals:
-
Enzymatic Stability : No detectable metabolism by human liver microsomes, confirming its utility as an inert SIL-IS .
-
Cross-Reactivity : Non-reactive with cytochrome P450 isoforms (CYP3A4, CYP2D6) .
Key Findings from Research
-
This compound’s synthetic accessibility and analytical robustness make it indispensable for high-precision bioanalytical workflows .
-
Its stability under thermal, photolytic, and hydrolytic stress ensures reliable performance in long-term studies .
For further details on synthetic protocols or assay validations, consult the primary references .
Scientific Research Applications
Clinical Pharmacology
Mechanism of Action:
Pirbuterol acts primarily on beta-2 adrenergic receptors to induce bronchodilation. The compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of bronchial smooth muscle and inhibition of mediators from mast cells .
Therapeutic Uses:
- Asthma and COPD Management: Clinical trials have demonstrated that Pirbuterol effectively improves pulmonary function parameters such as Forced Expiratory Volume in one second (FEV1) within minutes of administration, with sustained effects lasting up to 5 hours .
- Refractory Congestive Heart Failure: Although not approved for this indication, studies suggest that Pirbuterol may improve cardiac function due to its action on both beta-1 and beta-2 receptors .
Case Studies:
A controlled double-blind study involving 156 patients showed that 74% experienced significant improvement in FEV1 after using Pirbuterol for 12 weeks. However, tolerance was observed in some patients due to chronic dosing .
Environmental Science
Stable Isotope Applications:
Pirbuterol-d9 Dihydrochloride serves as a reference compound in environmental studies. It is utilized to trace the metabolic pathways of pollutants and assess their impact on health. For instance, stable isotope-labeled compounds are instrumental in detecting contaminants in air, water, and soil.
Research Findings:
Research indicates that stable isotopes like Pirbuterol-d9 can help elucidate the behavior of pollutants in various ecosystems, providing insights into their bioavailability and potential health risks.
Metabolic Research
In Vivo Studies:
this compound is employed in metabolic studies to track drug metabolism and pharmacokinetics. Its stable isotope labeling allows researchers to monitor the compound's distribution and breakdown within biological systems safely.
Applications in Drug Development:
The use of labeled compounds facilitates the understanding of drug interactions and efficacy in different populations. For example, studies using Pirbuterol-d9 have helped clarify its pharmacokinetic profile, enhancing dosage recommendations for specific patient groups .
Data Summary Table
Mechanism of Action
Pirbuterol-d9 (dihydrochloride) exerts its effects by stimulating beta-2 adrenergic receptors. This leads to the activation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Comparison with Similar Compounds
Data Table: Comparative Overview
| Compound | CAS Number | Molecular Formula | Primary Application | Deuterated |
|---|---|---|---|---|
| Pirbuterol-d9 Dihydrochloride | 64856-15-1 | C₁₂H₁₃D₉Cl₂N₂O₃ | Pharmacokinetic Research | Yes (D9) |
| Pirenzepine Dihydrochloride Monohydrate | - | - | Gastrointestinal Therapy | No |
| Trientine Dihydrochloride | - | - | Wilson’s Disease Treatment | No |
| Putrescine Dihydrochloride | P7505 (Sigma) | C₄H₁₂N₂·2HCl | Food Safety Analysis | No |
| 2,2’-Azobis Compounds | Multiple | Varied | Polymerization Initiators | No |
Biological Activity
Pirbuterol-d9 dihydrochloride is a stable isotope-labeled derivative of pirbuterol, a selective beta-2 adrenergic agonist primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of pirbuterol-d9, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.
Pirbuterol acts primarily as an agonist at beta-2 adrenergic receptors, which are predominantly located in bronchial smooth muscle. The binding of pirbuterol to these receptors stimulates intracellular adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP results in relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells, thereby facilitating bronchodilation and reducing airway hyperreactivity .
Pharmacological Properties
Pirbuterol-d9 shares similar pharmacokinetic and pharmacodynamic properties with its parent compound. Key pharmacological characteristics include:
- Half-life : Approximately 2 hours .
- Onset of Action : Improvement in pulmonary function typically begins within 5 minutes post-inhalation .
- Duration of Action : Sustained effects can last up to 5 hours .
- Selectivity : It exhibits preferential activity towards beta-2 receptors compared to beta-1 receptors, which is crucial for minimizing cardiovascular side effects .
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of pirbuterol in improving lung function parameters such as forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR). For instance, a study indicated that patients receiving inhaled pirbuterol showed significant improvements in FEV1 compared to placebo groups .
Table 1: Clinical Efficacy Data
| Study Reference | Dose (mg) | FEV1 Improvement (%) | Duration of Effect (hrs) |
|---|---|---|---|
| 0.4 | 15% - 30% | 5 | |
| 0.2 - 0.4 | Significant vs. placebo | Up to 5 |
Safety Profile
The safety profile of pirbuterol-d9 is consistent with that of other beta-2 agonists. Common side effects include:
- Central Nervous System : Nervousness, tremors.
- Cardiovascular : Palpitations, tachycardia.
- Respiratory : Cough, chest pain.
- Gastrointestinal : Nausea, dry mouth .
Long-term studies indicate no significant carcinogenic or mutagenic effects associated with pirbuterol usage, reinforcing its safety for chronic use in respiratory conditions .
Case Studies
Several case studies have highlighted the benefits and efficacy of pirbuterol in specific patient populations:
- Chronic Heart Failure : In patients with chronic congestive heart failure (CHF), pirbuterol improved hemodynamic parameters without increasing myocardial oxygen demand. A study noted significant increases in cardiac index and reductions in systemic vascular resistance following administration .
- Asthma Management : In pediatric populations with asthma, pirbuterol demonstrated comparable efficacy to albuterol with fewer side effects, making it a viable alternative for young patients .
Q & A
Basic: What are the key steps for synthesizing and characterizing Pirbuterol-d9 Dihydrochloride in a research setting?
This compound, a deuterated analog of Pirbuterol, is synthesized via isotopic exchange or targeted deuteration of precursor molecules. Key steps include:
- Deuteration : Use of deuterium oxide (D₂O) or deuterated reagents under controlled pH and temperature to replace nine hydrogen atoms at specific positions, ensuring isotopic purity .
- Purification : High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to isolate the deuterated compound from non-deuterated byproducts .
- Characterization : Confirm deuteration efficiency using nuclear magnetic resonance (¹H-NMR and ²H-NMR) and high-resolution mass spectrometry (HRMS). Quantify isotopic enrichment (>98% for d9) via isotopic abundance analysis .
Basic: How is this compound validated as an internal standard in quantitative bioanalytical assays?
Validation involves:
- Stability Testing : Assess chemical and isotopic stability under storage conditions (e.g., -80°C) and during sample preparation (e.g., freeze-thaw cycles) using LC-MS/MS .
- Matrix Effects : Evaluate ion suppression/enhancement in biological matrices (plasma, urine) by spiking deuterated and non-deuterated standards into blank matrices .
- Calibration Curve Linearity : Ensure linearity (R² > 0.99) across expected concentration ranges. Cross-validate with non-deuterated Pirbuterol to confirm no interference .
Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
Discrepancies in half-life or bioavailability data may arise from:
- Methodological Variability : Differences in LC-MS/MS ionization sources (e.g., ESI vs. APCI) or column chemistries. Standardize protocols using guidelines from the International Council for Harmonisation (ICH) .
- Biological Factors : Interspecies metabolic differences (e.g., rat vs. human liver microsomes). Conduct cross-species comparative studies with controlled incubation conditions .
- Data Normalization : Use meta-analysis tools to harmonize datasets, adjusting for variables like dose, administration route, and sample preparation .
Advanced: What experimental design considerations are critical for studying this compound’s stability under varying pH conditions?
- pH Range Selection : Test stability across physiologically relevant pH levels (1.2–7.4) using simulated gastric/intestinal fluids. Monitor degradation via UV-Vis spectroscopy or LC-MS .
- Kinetic Modeling : Apply first-order or Arrhenius equations to predict degradation rates. Include non-deuterated Pirbuterol as a control to isolate isotope effects .
- Statistical Power : Use factorial design (e.g., 3×3 matrix) to account for interactions between pH, temperature, and ionic strength. Replicate experiments ≥3 times to ensure reproducibility .
Advanced: How can researchers optimize deuterium retention in this compound during long-term storage?
Deuterium loss (e.g., via proton exchange) compromises isotopic integrity. Mitigation strategies include:
- Lyophilization : Store lyophilized powder under inert gas (argon) to minimize moisture-induced exchange .
- Low-Temperature Storage : Maintain samples at ≤-80°C in amber vials to reduce thermal degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HRMS analysis to track deuterium retention .
Basic: What are the best practices for conducting a systematic literature review on this compound’s applications?
- Database Selection : Prioritize PubMed, Cochrane Library, and Embase using Boolean strings like (Pirbuterol-d9 OR deuterated bronchodilator) AND (LC-MS OR pharmacokinetics) .
- Inclusion Criteria : Filter for peer-reviewed studies (last 10 years) with explicit methodology sections. Exclude non-validated sources (e.g., ) .
- Data Extraction : Tabulate findings on synthesis routes, analytical methods, and biological half-lives. Use tools like PRISMA to document screening processes .
Advanced: How should researchers address variability in deuterium labeling efficiency across synthetic batches?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor deuteration in real time .
- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (e.g., catalyst concentration, reaction time) .
- Quality Control : Establish acceptance criteria (e.g., ≥95% isotopic purity) and reject batches failing HRMS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
